molecular formula C4Br2Cl3NO2 B14326615 1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene CAS No. 108546-14-1

1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene

Cat. No.: B14326615
CAS No.: 108546-14-1
M. Wt: 360.2 g/mol
InChI Key: BUTCHNIXKWEYDU-UHFFFAOYSA-N
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Description

1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene is a halogenated organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene typically involves the halogenation of a suitable precursor. One common method is the dibromination of a conjugated diene using bromine or a brominating reagent such as 1,3-dibromo-5,5-dimethylhydantoin. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, the choice of brominating agents and solvents can be optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Addition: Reagents such as hydrogen halides (e.g., HBr) and halogens (e.g., Br2) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace halogen atoms.

Major Products Formed

Mechanism of Action

The mechanism of action of 1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, forming intermediates that can further react with nucleophiles. The presence of multiple halogen atoms and a nitro group can influence the reactivity and stability of these intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene is unique due to the combination of bromine, chlorine, and nitro groups attached to a conjugated diene system. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .

Properties

CAS No.

108546-14-1

Molecular Formula

C4Br2Cl3NO2

Molecular Weight

360.2 g/mol

IUPAC Name

1,1-dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene

InChI

InChI=1S/C4Br2Cl3NO2/c5-3(6)2(10(11)12)1(7)4(8)9

InChI Key

BUTCHNIXKWEYDU-UHFFFAOYSA-N

Canonical SMILES

C(=C(Br)Br)(C(=C(Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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